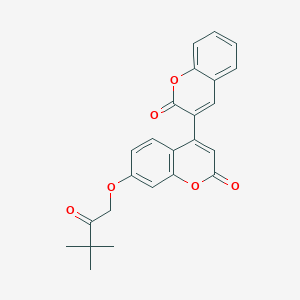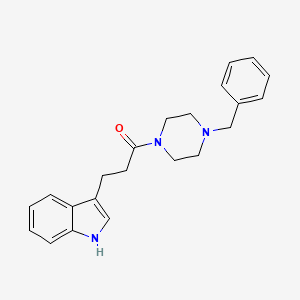![molecular formula C24H17F3O4 B14958323 4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B14958323.png)
4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethylbenzyl group, and a chromen-2-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced through a nucleophilic substitution reaction using 3-(trifluoromethyl)benzyl bromide and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
4-(4-methoxyphenyl)-3-buten-2-one: A related compound with a similar methoxyphenyl group but different core structure.
Trifluoromethyl ketones: Compounds containing the trifluoromethyl group, which are valuable in medicinal chemistry.
Uniqueness
4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C24H17F3O4 |
|---|---|
分子量 |
426.4 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one |
InChI |
InChI=1S/C24H17F3O4/c1-29-18-7-5-16(6-8-18)21-13-23(28)31-22-12-19(9-10-20(21)22)30-14-15-3-2-4-17(11-15)24(25,26)27/h2-13H,14H2,1H3 |
InChIキー |
XAYRNDWSIHDHGE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC(=CC=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-hexyl-7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14958240.png)
![4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B14958247.png)
![N-isopentyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14958249.png)
![[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B14958254.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14958263.png)
![N-{3-[(2-methylbutan-2-yl)amino]-3-oxopropyl}benzamide](/img/structure/B14958273.png)

![2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B14958293.png)
![1-(4-chlorophenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B14958310.png)



![5-(benzyloxy)-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14958336.png)
![2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid](/img/structure/B14958338.png)
